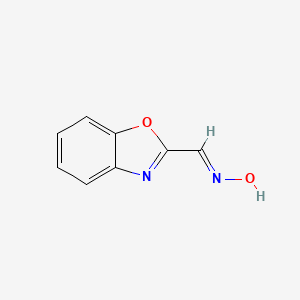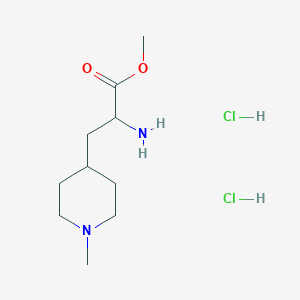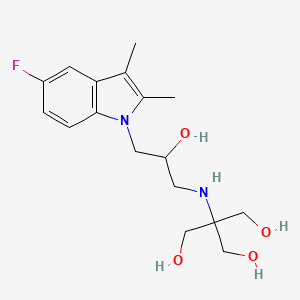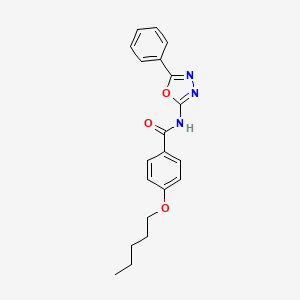
Benzooxazole-2-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzooxazole-2-carbaldehyde oxime is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . The synthetic strategies of benzoxazoles have been extensively studied and have seen significant advancements . Oximes can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . The oxime group has been found to have a positive effect on the activity of the compound .Molecular Structure Analysis
In organic chemistry, an oxime is an organic compound belonging to the imines, with the general formula RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime . O-substituted oximes form a closely related family of compounds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Naphthopyranoisoxazoles : Benzooxazole-2-carbaldehyde oxime derivatives have been utilized in the synthesis of naphthopyranoisoxazoles and naphthopyranoisoxazolines. These compounds are formed through oxidation processes involving potassium iodide, iodine, sodium bicarbonate, sodium hypochlorite, and triethylamine (Liaskopoulos et al., 2008).
Formation of pH-sensitive Spin Probes : In a study on imidazole 3-oxides, this compound derivatives were used to create stable nitroxides that act as pH-sensitive spin probes. This involves converting the oximes to cyano derivatives and reacting them with primary or secondary amines (Kirilyuk et al., 2003).
Cascade Formation of Isoxazoles : Research shows the use of similar compounds in the creation of isoxazoles, crucial in pharmaceutical sciences. The compounds are synthesized through condensation reactions, illustrating the versatility of this compound in synthesizing nitrogen-containing heterocycles (Burkhard et al., 2011).
Mechanochemical and Conformational Studies
- Mechanochemical Transformations : A study explored the mechanochemical pathways for transforming N-heterocyclic carbonyl compounds into oximes using hydroxylamine hydrochloride. This green, solvent-free method, which is applicable to this compound, underscores the potential environmental benefits of such transformations (Primožič et al., 2014).
Photoreactive and Luminescent Properties
- Bichromophoric Dye Synthesis : The reaction of this compound derivatives with julolidine-9-carbaldehyde results in the formation of highly colored dyes with significant absorption, illustrating the compound's use in dye and pigment chemistry (Prostota et al., 2013).
Coordination Chemistry and Complex Formation
Dinuclear and Trinuclear Complex Formation : The use of pyridyl oxime derivatives, including this compound, in zinc(II) carboxylate chemistry resulted in the formation of dinuclear and trinuclear complexes, indicating potential applications in coordination chemistry (Konidaris et al., 2009).
Silver-Imidazolecarbaldehyde Oxime Complexes : The structural and computational analysis of silver imidazolecarbaldehyde oxime complexes shows the versatile coordination modes of such compounds, highlighting their potential in crystallography and molecular design (Ofori et al., 2016).
Direcciones Futuras
The future directions in the field of oximes involve improving the blood brain barrier penetration for the treatment of organophosphorus poisoning . There is also interest in transitioning from oxime to the next potential organophosphorus poisoning therapy using enzymes . These developments could potentially apply to Benzooxazole-2-carbaldehyde oxime as well.
Propiedades
IUPAC Name |
(NE)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTQRZVUIOHZMQ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3004879.png)



![N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide](/img/structure/B3004884.png)


![3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide](/img/structure/B3004892.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3004894.png)

![2-benzyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3004896.png)

![methyl 2-({(Z)-2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-thiophenecarboxylate](/img/structure/B3004900.png)
